(S)-m-methoxy-beta-tyrosine
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Overview
Description
Benzenepropanoic acid, 4-hydroxy-3-methoxy-beta-[(2-phenylacetyl)amino]-, (betaS)- is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-hydroxy-3-methoxy-beta-[(2-phenylacetyl)amino]-, (betaS)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the following steps:
Formation of the Benzenepropanoic Acid Backbone: This can be achieved through the reaction of benzene with propanoic acid under specific conditions.
Introduction of Hydroxy and Methoxy Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Phenylacetyl Group: This step involves the acylation of the intermediate compound with phenylacetyl chloride.
Formation of the Beta-Amino Group: This can be achieved through the reaction of the intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted aromatic compounds can be produced.
Scientific Research Applications
Benzenepropanoic acid, 4-hydroxy-3-methoxy-beta-[(2-phenylacetyl)amino]-, (betaS)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 4-hydroxy-
- Benzenepropanoic acid, 3-hydroxy-4-methoxy-
- Benzenepropanoic acid, 4-methoxy-, methyl ester
Uniqueness
Benzenepropanoic acid, 4-hydroxy-3-methoxy-beta-[(2-phenylacetyl)amino]-, (betaS)- is unique due to the presence of the phenylacetyl and beta-amino groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H19NO5 |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(3S)-3-(4-hydroxy-3-methoxyphenyl)-3-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-24-16-10-13(7-8-15(16)20)14(11-18(22)23)19-17(21)9-12-5-3-2-4-6-12/h2-8,10,14,20H,9,11H2,1H3,(H,19,21)(H,22,23)/t14-/m0/s1 |
InChI Key |
NIXGUKAQTPFEGW-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H](CC(=O)O)NC(=O)CC2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC(=O)O)NC(=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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